1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid
Description
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines a pyrrole derivative with oxalic acid. Pyrrole is a five-membered aromatic heterocycle with one nitrogen atom, known for its biological activity and presence in many natural products
Properties
CAS No. |
2758004-72-5 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrrol-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Another method involves the use of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, allowing for various functional group manipulations.
Industrial Production Methods
Industrial production of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application requirements. The use of catalytic systems and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrrol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium tertiary butoxide is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyrrole: Known for its biological activities, including hepatoprotective and immunostimulatory effects.
N-Substituted Pyrroles: These compounds exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid stands out due to its unique combination of a pyrrole derivative with oxalic acid, offering distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
